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Compound of Interest

Compound Name: Altiratinib

Cat. No.: B612284

Altiratinib was engineered to bind to the "switch control pocket" of its target kinases, inducing
a type Il inactive conformation.[2][3] This mechanism allows for potent and balanced inhibition
of three critical signaling pathways implicated in tumor progression and resistance to therapy:

 HGF/MET Pathway: The hepatocyte growth factor (HGF) and its receptor MET are crucial for
cell proliferation, survival, and invasion. MET can be activated through ligand binding, gene
amplification, or mutation, and is a known mechanism of resistance to other therapies,
including those targeting VEGF.[1][8]

e Angiopoietin/TIE2 Pathway: The angiopoietin (ANG)-TIE2 signaling axis is vital for vascular
maturation and stability. It plays a significant role in tumor revascularization, particularly as
an evasive mechanism following anti-VEGF therapy.[1][9]

 VEGF/VEGFR2 Pathway: Vascular endothelial growth factor (VEGF) and its receptor
VEGFR2 are primary drivers of angiogenesis, the formation of new blood vessels essential
for tumor growth and metastasis.[1][5]

By concurrently blocking these three pathways, Altiratinib aims to provide a more durable anti-
cancer effect than agents targeting a single pathway.[1][6]
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Caption: Altiratinib's multi-targeted mechanism of action.

In Vitro Activity

Altiratinib has demonstrated potent inhibitory activity against its target kinases and in cellular

assays. Its balanced potency is a key design feature.

Table 1: Kinase Inhibitory Activity (ICso)
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Kinase Target ICs0 (NM) Source(s)
MET 2.7 [10]
MET (D1228H) 3.6 [10]
MET (Y1230C) 1.2 [10]
MET (M1250T) 6.0 [10]
TIE2 8.0 [1](10]
VEGFR2 9.2 [1][20]
TRKA (NTRK1) 0.85 [1][7][10]
TRKB (NTRK2) 4.6 [1][7][10]
TRKC (NTRK3) 0.83 [1][7][10]
FLT3 9.3 [10]

Table 2: Cellular Phosphorylation Inhibition (ICso)
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Cell Line Target Pathway ICs0 (NM) Source(s)
MKN-45 (Gastric
MET 2.2 [1]
Cancer)
EBC-1 (NSCLC) MET 0.85 [1]
U-87 MG _
) MET (autocrine) 6.2 [1]
(Glioblastoma)
MET (HGF-
HUVEC , 2.3 [7]
stimulated)
TIE2 (ANG1-
HUVEC _ 1.0 [7]
stimulated)
TIE2 (ANG1-
EA.hy926 _ 2.6 [7]
stimulated)

VEGFR2 (VEGF-

HUVEC , 4.7 [7]
stimulated)
KM-12 (Colon Cancer) TRKA (constitutive) 14 [7]
SK-N-SH TRKA (NGF-
) 1.2 [7]
(Neuroblastoma) stimulated)

Table 3: Cell Proliferation Inhibition (ICso)

Cell Line Cancer Type ICs0 (NM) Source(s)
EBC-1 Non-Small Cell Lung Potent [7]
MKN-45 Gastric Potent [7]
KM-12 Colon Potent [7]
U-87 MG Glioblastoma > 1,000 [7]
A549 Lung > 1,000 [7]

Note: "Potent" indicates significant inhibition, though specific ICso values were not always
provided in the context of proliferation for all cell lines.
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In Vivo Preclinical Efficacy

Altiratinib has been evaluated in multiple preclinical cancer models, demonstrating significant
anti-tumor activity both as a single agent and in combination with other therapies. A major focus
of its preclinical investigation has been in bevacizumab-resistant glioblastoma.[4][9][11]
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Caption: Workflow for in vivo glioblastoma xenograft studies.
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Glioblastoma Xenograft Models

Studies utilized glioblastoma stem cell (GSC) lines (GSC11 and GSC17) to create xenograft
mouse models, which are particularly relevant for studying resistance to anti-angiogenic
therapies like bevacizumab.[9]

Table 4: Efficacy in GSC17 Glioblastoma Xenograft
Model (Tumor Volume)

Tumor Volume Tumor Volume Tumor Volume

Treatment
= (mm?3) at 3.5 (mm?3) at 4.5 (mm?3) at 5.5 Source(s)
rou

P weeks weeks weeks
Control 45+34 425+13.9 56.9+7.4 9]
Bevacizumab 04+04 0.05+£0.03 9.6+4.6 9]
Altiratinib 0.1+0.2 9.8+3.9 10.1+1.4 [9]
Altiratinib +

_ 0.08 £0.1 0.04 £ 0.02 0.19+0.11 [9]
Bevacizumab

Values are presented as mean = SEM.

Table 5: Survival Analysis in Glioblastoma Xenograft
Models
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Median p-value vs
Treatment . p-value vs .
Model Survival Bevacizuma Source(s)
Group Control
(days) b
GSC11 Control 26 - - 9]
Bevacizumab 35 0.017 - [9]
Altiratinib 25 0.49 - [9]
Altiratinib +
_ 35 0.006 0.239 [9]
Bevacizumab
GSC17 Control 36 - - [9]
Bevacizumab  67.5 <0.001 - 9]
Altiratinib +
_ 83 <0.001 0.012 [9]
Bevacizumab

In these models, the combination of altiratinib and bevacizumab significantly reduced tumor
volume, invasiveness, microvessel density, and infiltration of TIE2-expressing monocytes.[9]
The combination also provided a significant survival benefit compared to bevacizumab alone in
the GSC17 model.[9]

Other In Vivo Models and Pharmacokinetics

o MKN-45 Gastric Cancer Model: In a pharmacodynamic study, a single oral dose of 30 mg/kg
of Altiratinib resulted in over 95% inhibition of MET phosphorylation for a full 24 hours.[10] A
10 mg/kg dose led to complete inhibition for 12 hours.[10]

e PyMT Breast Cancer Model: In a syngeneic breast cancer model, Altiratinib alone and in
combination with paclitaxel inhibited primary tumor growth and significantly reduced lung
metastasis.[7]

» Blood-Brain Barrier Penetration: Altiratinib achieves a brain-to-plasma concentration ratio of
0.23, indicating significant penetration of the murine blood-brain barrier, a crucial attribute for
treating brain cancers like glioblastoma.[2][7]
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Experimental Protocols
Western Blotting for MET Phosphorylation

To assess the inhibition of MET signaling, glioblastoma stem cells (GSC17 and GSC267) were
treated with varying concentrations of altiratinib.[9] Following treatment, cells were stimulated
with 40 ng/mL of hepatocyte growth factor (HGF) for 10 minutes to induce MET
phosphorylation.[9] Cell lysates were then collected, and proteins were separated by SDS-
PAGE. Western blotting was performed using primary antibodies against total MET and
phosphorylated MET (pMET).[9] The blots were then incubated with secondary antibodies and
visualized to determine the dose-dependent inhibition of HGF-stimulated MET phosphorylation
by altiratinib.[9]

Cell Viability Assays

Cell viability was quantified using a resazurin-based assay.[7] Cells were seeded in 96-well or
384-well plates at densities ranging from 625 to 10,000 cells per well, depending on the cell
line.[7] After allowing the cells to adhere, they were treated with various concentrations of
altiratinib. The plates were incubated for 72 hours. Subsequently, resazurin was added to
each well, and after a further incubation period, fluorescence was measured (excitation at 540
nm, emission at 600 nm) to quantify the number of viable cells.[7]

In Vivo Glioblastoma Xenograft Mouse Models

Female athymic nude mice were used for the in vivo studies.[9] Human glioblastoma stem cells
(GSC11 or GSC17) were implanted subcutaneously into the flanks of the mice.[9] When tumors
reached a specified volume, mice were randomized into four treatment groups: (1) control
(vehicle), (2) bevacizumab alone (5 mg/kg, intraperitoneally, twice weekly), (3) altiratinib alone
(30 mg/kg, oral gavage, daily), and (4) altiratinib combined with bevacizumab.[9] Tumor
volumes were measured regularly using calipers. For survival studies, mice were monitored
until they reached a predetermined endpoint (e.g., tumor size, body condition).[9] At the end of
the experiments, tumors were harvested for further analysis, including immunofluorescence
staining for markers of angiogenesis (CD31), mesenchymal transition, and monocyte infiltration
(TIE2/F4/80).[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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